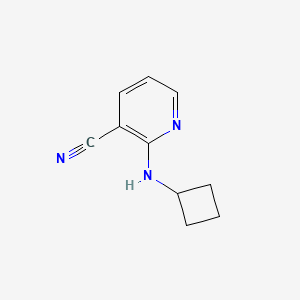

2-(Cyclobutylamino)nicotinonitrile

Overview

Description

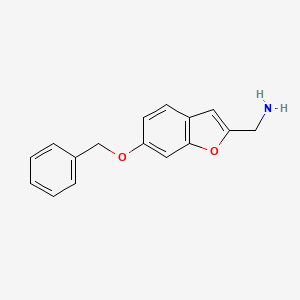

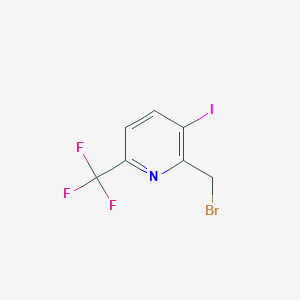

2-(Cyclobutylamino)nicotinonitrile is a chemical compound with the CAS Number: 1249660-33-0 . It has a molecular weight of 173.22 and its IUPAC name is 2-(cyclobutylamino)nicotinonitrile . The compound’s InChI Code is 1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) .

Molecular Structure Analysis

The molecular structure of 2-(Cyclobutylamino)nicotinonitrile can be represented by the linear formula C10H11N3 . The InChI key for this compound is UWJAXOPMKUUYFO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-(Cyclobutylamino)nicotinonitrile is stored at ambient temperature .Scientific Research Applications

Synthesis and Derivative Formation

- Facile Synthesis: The development of synthetic methods for multiply arylated/alkylated nicotinonitriles, including 2-(cyclobutylamino)nicotinonitrile, remains a significant research area. A new synthetic strategy involving FeCl3-promoted condensation-cyclization reactions has been reported, which efficiently produces multi-substituted nicotinonitriles with a wide range of substrates, including tetra-arylated forms (Iwai et al., 2022).

- Microwave-Assisted Synthesis: A protocol for the preparation of nicotinonitriles fused to cycloalkanes or saturated heterocycles, including 2-(cyclobutylamino)nicotinonitrile, has been described. This method is notable for its convenience and use of microwave irradiation, aiding in rapid and automated synthesis (Krasavin et al., 2015).

Biological and Medicinal Applications

- Cytotoxicity in Cancer Research: A study synthesized nicotinonitrile derivatives and evaluated their cytotoxicity against various tumor cell lines. Some derivatives showed promising cytotoxicity with high selectivity for tumor cells over normal cells, highlighting their potential in cancer research (Ibrahim et al., 2018).

- Antibacterial Activity: Research focusing on nicotinonitrile derivatives, including microwave-assisted synthesis of arene-linked bis(chromene-thiazoles) possessing nicotinonitrile units, revealed significant antibacterial activity, especially against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).

Photophysical and Material Science

- Luminescent Properties: The synthesis, characterization, and photophysical studies of a nicotinonitrile derivative, specifically for blue light emission applications, were explored. This research contributes to the understanding of nicotinonitriles in material science, particularly in light-emitting applications (Ahipa et al., 2014).

Prebiotic Chemistry

- Prebiotic Synthesis: Studies have shown that nicotinonitriles, including variants like 2-(cyclobutylamino)nicotinonitrile, can be synthesized under prebiotic Earth conditions, indicating their potential significance in the origin of life and evolutionary chemistry (Friedmann et al., 1971).

Safety and Hazards

properties

IUPAC Name |

2-(cyclobutylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-3-2-6-12-10(8)13-9-4-1-5-9/h2-3,6,9H,1,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJAXOPMKUUYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclobutylamino)pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 2-ethyl 3-amino-6,6-dimethylpyrrolo[3,4-c]pyrazole-2,5(4H,6H)-dicarboxylate](/img/structure/B1399530.png)

![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)

![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)